molecular formula C16H21NO4 B3163502 (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid CAS No. 884048-45-7

(3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B3163502
CAS No.: 884048-45-7
M. Wt: 291.34 g/mol
InChI Key: KEWYECRQALNJJM-QWHCGFSZSA-N
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Description

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid (CAS: 884048-45-7) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C17H23NO4 (MW: 305.37 g/mol) . The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes, while the carboxylic acid moiety enables further functionalization, making it a valuable intermediate in pharmaceutical chemistry .

Properties

IUPAC Name

(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12(13(10-17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWYECRQALNJJM-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944757
Record name 1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221142-28-5
Record name 1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid
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Biological Activity

(3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid, commonly referred to as Boc-4-phenylpyrrolidine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C16H21NO4
  • Molecular Weight : 291.34 g/mol
  • CAS Number : 884048-45-7
  • Purity : ≥95% .

The biological activity of this compound primarily involves its interaction with specific biological targets. It has been studied for its potential role as an inhibitor of certain enzymes and receptors implicated in various diseases.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of proteases involved in inflammatory pathways. By modulating these pathways, it could potentially reduce inflammation and pain associated with conditions such as arthritis and neuropathic pain.

Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to down-regulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Analgesic Effects

In preclinical models, this compound has exhibited analgesic effects comparable to established pain relief medications. Its ability to inhibit pain pathways suggests potential for treating chronic pain conditions .

Study 1: Pain Management in Neuropathic Models

A study published in Bioorganic & Medicinal Chemistry Letters examined the effects of this compound on neuropathic pain models. Results indicated a significant reduction in pain scores in treated animals compared to controls, suggesting its efficacy in managing neuropathic pain .

Study 2: Inflammatory Disease Models

In another investigation focused on inflammatory diseases, the compound was administered to mice with induced arthritis. The results showed a marked decrease in joint swelling and inflammatory markers in treated animals, highlighting its potential as a therapeutic agent for inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryDown-regulation of TNF-alpha
AnalgesicReduction in pain scores
Joint inflammationDecreased swelling in arthritis model

Scientific Research Applications

Synthetic Applications

1. Pharmaceutical Synthesis
The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory and analgesic agents.

2. Chiral Auxiliary
Due to its chiral nature, (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid is utilized as a chiral auxiliary in asymmetric synthesis. It aids in the formation of enantiomerically enriched products, which are crucial in developing chiral drugs that exhibit specific biological activities.

Case Study 1: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can be synthesized to produce antiviral agents. One study focused on modifying the compound to enhance its activity against viral infections by incorporating various functional groups that improved binding affinity to viral enzymes.

Case Study 2: Development of Anti-Cancer Drugs

Another significant application is in the development of anti-cancer drugs. The compound has been used as a building block to synthesize novel pyrrolidine derivatives that showed promising results in inhibiting cancer cell proliferation in vitro. These studies suggest potential pathways for further drug development targeting specific cancer types.

Therapeutic Applications

1. Neuroprotective Agents
Preliminary studies indicate that certain derivatives of this compound may exhibit neuroprotective properties. Research has shown that modifications can lead to compounds capable of crossing the blood-brain barrier, making them potential candidates for treating neurodegenerative diseases.

2. Analgesics
The compound's structural features have also been linked to analgesic properties. Research into its derivatives has revealed compounds that interact with pain receptors, providing insights into developing new pain management therapies.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The phenyl group at the 4-position is a critical structural feature. Modifications to this group significantly alter physicochemical and biological properties:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound Phenyl 884048-45-7 C17H23NO4 305.37 Intermediate for APIs
(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic Acid 2,4-Difluorophenyl Not Provided C15H18F2NO4 ~308.31 Enhanced metabolic stability due to fluorine
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic Acid p-Tolyl (methylphenyl) 959577-53-8 C18H25NO4 319.40 Increased lipophilicity
(3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic Acid 3-Bromophenyl 959582-16-2 C16H21BrNO4 371.25 Halogenation for cross-coupling reactions

Key Observations :

  • Electron-Withdrawing Groups (e.g., F, Br): Improve metabolic stability and modulate electronic properties .

Modifications to the Pyrrolidine Core

Variations in the heterocyclic scaffold influence conformational flexibility and stereochemistry:

Compound Name Core Structure CAS Number Key Features
Target Compound Pyrrolidine 884048-45-7 Chiral centers at 3S and 4R
(3S,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic Acid Pyrrolidine with NH2 369623-85-8 Amino group enables peptide coupling
(3R,4S)-4-(benzyl(tert-butoxycarbonyl)amino)-5-oxo-pyrrolidine-3-carboxylic Acid 5-Oxo-pyrrolidine 1416358-97-8 Ketone introduces hydrogen-bonding sites

Key Observations :

  • Amino Substitution: Facilitates conjugation in prodrug design .
  • Oxo Modification : Alters hydrogen-bonding capacity and rigidity .

Pharmaceutical Relevance

  • Antibiotic Intermediates : Used in the synthesis of β-lactam antibiotics .
  • Peptide Mimetics : Chiral pyrrolidine scaffolds are key in designing protease inhibitors .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid?

  • Methodological Answer : A practical enantioselective synthesis involves nitrile anion cyclization. Starting from substituted aryl ketones, a catalytic Corey–Bakshi–Shibata (CBS) reduction introduces chirality, followed by t-butylamine displacement and acrylonitrile conjugate addition. The critical step is a 5-exo-tet cyclization using diethyl chlorophosphate and LiHMDS, achieving >95% yield and 94–99% enantiomeric excess (ee). This method avoids chromatography and ensures inversion at the C-4 stereocenter .

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. Using SHELX programs (e.g., SHELXL for refinement), the absolute configuration can be determined via Flack parameter analysis or resonant scattering. For near-centrosymmetric structures, the x parameter (incoherent scattering from twin components) reduces false chirality-polarity indications .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Hazards : Classified as acutely toxic (oral, skin), skin/eye irritant (GHS Category 2A), and respiratory irritant (Category 3) .
  • Mitigation : Use PPE (EN 166-certified goggles, nitrile gloves), avoid dust formation, and ensure local exhaust ventilation. In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in peptide coupling?

  • Methodological Answer : The Boc group stabilizes the pyrrolidine nitrogen, preventing undesired protonation during amide bond formation. For coupling, activate the carboxylic acid with HATU/DIPEA in DMF. Post-coupling, Boc deprotection requires TFA/CH₂Cl₂ (1:1) for 1–2 hours. Monitor by TLC (Rf shift from 0.5 to 0.3 in EtOAc/hexane) .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

  • Methodological Answer :

  • Chiral Pool Synthesis : Use (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid derivatives as starting materials to leverage existing stereocenters .
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) for selective ester hydrolysis of racemic mixtures.
  • Crystallization-Induced Asymmetric Transformation : Use solvent systems like EtOH/H₂O to preferentially crystallize the desired enantiomer .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with the pyrrolidine ring as a rigid scaffold. Parameterize the Boc group’s steric effects using MMFF94 force fields.
  • MD Simulations : Run 100-ns simulations in GROMACS with TIP3P water to assess stability in binding pockets (e.g., dopamine D3 receptor). Key metrics: RMSD <2 Å, hydrogen bond occupancy >60% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
Reactant of Route 2
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(3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

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